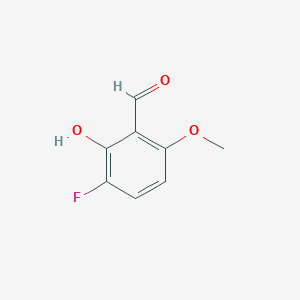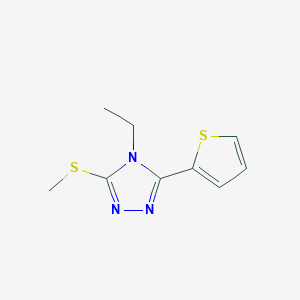
1-(4-Hydroxymethyl-piperidin-1-yl)-2-methyl-propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Hydroxymethyl-piperidin-1-yl)-2-methyl-propan-1-one is a chemical compound with the molecular formula C9H17NO2 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Hydroxymethyl-piperidin-1-yl)-2-methyl-propan-1-one typically involves the reaction of piperidine derivatives with appropriate reagents under controlled conditions. One common method involves the reaction of 4-piperidone with formaldehyde and a methylating agent to introduce the hydroxymethyl and methyl groups, respectively. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost considerations, and safety requirements. Industrial production often employs optimized reaction conditions, including temperature control, solvent selection, and purification steps, to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Hydroxymethyl-piperidin-1-yl)-2-methyl-propan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: 1-(4-(Carboxymethyl)piperidin-1-yl)-2-methylpropan-1-one.
Reduction: 1-(4-(Hydroxymethyl)piperidin-1-yl)-2-methylpropan-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(4-Hydroxymethyl-piperidin-1-yl)-2-methyl-propan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(4-Hydroxymethyl-piperidin-1-yl)-2-methyl-propan-1-one involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function. The compound’s piperidine ring can also interact with receptors and enzymes, influencing various biochemical processes.
Vergleich Mit ähnlichen Verbindungen
1-(4-Hydroxymethyl-piperidin-1-yl)-2-methyl-propan-1-one can be compared with other piperidine derivatives, such as:
1-(4-(Hydroxymethyl)piperidin-1-yl)ethanone: Similar structure but with a different alkyl group.
1-(4-(Hydroxymethyl)piperidin-1-yl)butan-1-one: Longer alkyl chain, potentially affecting its chemical and biological properties.
1-(4-(Hydroxymethyl)piperidin-1-yl)pentan-1-one: Even longer alkyl chain, further influencing its reactivity and interactions.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties.
Eigenschaften
Molekularformel |
C10H19NO2 |
|---|---|
Molekulargewicht |
185.26 g/mol |
IUPAC-Name |
1-[4-(hydroxymethyl)piperidin-1-yl]-2-methylpropan-1-one |
InChI |
InChI=1S/C10H19NO2/c1-8(2)10(13)11-5-3-9(7-12)4-6-11/h8-9,12H,3-7H2,1-2H3 |
InChI-Schlüssel |
BYBLJLDAVXKYNF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(=O)N1CCC(CC1)CO |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![7-Methoxypyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B8767047.png)






